molecular formula C10H14ClNO B14432028 2,2-dimethyl-3H-1-benzofuran-7-amine;hydrochloride CAS No. 82277-70-1

2,2-dimethyl-3H-1-benzofuran-7-amine;hydrochloride

Cat. No.: B14432028
CAS No.: 82277-70-1
M. Wt: 199.68 g/mol
InChI Key: SMJCWAZZRCZULT-UHFFFAOYSA-N
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Description

2,2-dimethyl-3H-1-benzofuran-7-amine;hydrochloride is a chemical compound with the molecular formula C10H13NO It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-3H-1-benzofuran-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine with hydrochloric acid to form the hydrochloride salt . The reaction conditions often involve the use of solvents such as methanol and formic acid, with the reaction being carried out at controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-3H-1-benzofuran-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-3H-1-benzofuran-7-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dimethyl-3H-1-benzofuran-7-amine;hydrochloride is unique due to its specific amine group and hydrochloride salt form, which can influence its reactivity and solubility. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

82277-70-1

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

2,2-dimethyl-3H-1-benzofuran-7-amine;hydrochloride

InChI

InChI=1S/C10H13NO.ClH/c1-10(2)6-7-4-3-5-8(11)9(7)12-10;/h3-5H,6,11H2,1-2H3;1H

InChI Key

SMJCWAZZRCZULT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)N)C.Cl

Origin of Product

United States

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